2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride

CAS No.: 1361116-87-1

Cat. No.: VC2852988

Molecular Formula: C9H15Cl2N3

Molecular Weight: 236.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361116-87-1 |

|---|---|

| Molecular Formula | C9H15Cl2N3 |

| Molecular Weight | 236.14 g/mol |

| IUPAC Name | 2-methyl-3-pyrrolidin-2-ylpyrazine;dihydrochloride |

| Standard InChI | InChI=1S/C9H13N3.2ClH/c1-7-9(12-6-5-10-7)8-3-2-4-11-8;;/h5-6,8,11H,2-4H2,1H3;2*1H |

| Standard InChI Key | FHZVYYOVUAMDHD-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN=C1C2CCCN2.Cl.Cl |

| Canonical SMILES | CC1=NC=CN=C1C2CCCN2.Cl.Cl |

Introduction

Chemical Properties and Structure

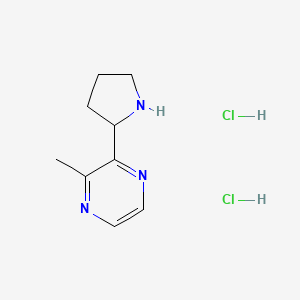

2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride is characterized by its distinctive chemical structure, consisting of a pyrazine ring substituted with a methyl group at position 2 and a pyrrolidine moiety at position 3. The compound exists as a dihydrochloride salt, which significantly enhances its stability and solubility characteristics.

Molecular Identity and Physical Properties

The molecular formula of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride is C9H15Cl2N3, with a molecular weight of 236.14 g/mol. The compound is identified by its CAS number 1361116-87-1 and is classified as a heterocyclic aromatic compound with potential pharmacological applications.

Table 1: Chemical Identifiers and Properties of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride

| Property | Value |

|---|---|

| CAS Number | 1361116-87-1 |

| Molecular Formula | C9H15Cl2N3 |

| Molecular Weight | 236.14 g/mol |

| IUPAC Name | 2-methyl-3-pyrrolidin-2-ylpyrazine;dihydrochloride |

| PubChem Compound ID | 71298851 |

Structural Identification Parameters

For research and reference purposes, 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride is associated with several standardized chemical identifiers that facilitate its accurate identification in chemical databases and literature:

-

Standard InChI: InChI=1S/C9H13N3.2ClH/c1-7-9(12-6-5-10-7)8-3-2-4-11-8;;/h5-6,8,11H,2-4H2,1H3;2*1H

-

Standard InChIKey: FHZVYYOVUAMDHD-UHFFFAOYSA-N

-

SMILES Notation: CC1=NC=CN=C1C2CCCN2.Cl.Cl

-

Canonical SMILES: CC1=NC=CN=C1C2CCCN2.Cl.Cl

Synthesis Methods

The synthesis of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride involves multiple stages, including the formation of intermediates that eventually lead to the desired dihydrochloride salt form. The specific synthetic pathway may vary depending on laboratory conditions and research requirements.

General Synthetic Approach

Mechanism of Action

Understanding the mechanism of action of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride is crucial for elucidating its potential therapeutic applications and guiding future drug development efforts.

Structure-Activity Relationships

The structure-activity relationships of pyrazine derivatives like 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride are of significant interest in medicinal chemistry. The position and nature of substituents on the pyrazine ring, as well as the configuration of the pyrrolidine moiety, may significantly influence the compound's biological activity and selectivity for specific targets.

Comparative analysis with structurally similar compounds suggests that the position of the pyrrolidine substituent on the pyrazine ring can significantly affect the biological activity profile. For instance, 2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride, which has the pyrrolidine moiety at position 6 rather than position 3, may exhibit different biological activities despite having the same molecular weight.

Applications in Scientific Research

2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride has several applications in scientific research, particularly in neuropharmacology and drug discovery. Its structural features make it an interesting candidate for studying biological pathways and developing therapeutic agents.

Neuropharmacological Research

In neuropharmacology, 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride has generated interest due to its potential neuroprotective properties. The compound's structural characteristics suggest potential interactions with neurological receptors and enzymes, making it a valuable subject for research aimed at developing treatments for neurological disorders.

The pyrrolidine moiety, in particular, is found in several compounds with established neurological activities, suggesting that 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride may interact with similar neurological targets. Further research is needed to elucidate the specific neurological pathways and receptors with which this compound interacts.

Drug Discovery Applications

In drug discovery, 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride serves as a valuable scaffold for developing novel therapeutic agents. Its unique structural features can be modified to enhance binding affinity, selectivity, and pharmacokinetic properties for specific therapeutic targets.

The compound's potential as a kinase inhibitor makes it particularly interesting for oncology research, as kinase inhibition is a well-established strategy for cancer treatment. Additionally, its potential neuroprotective properties suggest applications in developing treatments for neurodegenerative diseases.

Comparative Analysis with Structurally Related Compounds

A comparative analysis of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Comparisons

Table 2: Comparison of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Structural Features | Notable Properties |

|---|---|---|---|---|

| 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride | C9H15Cl2N3 | 236.14 g/mol | Methyl group at position 2, pyrrolidine at position 3 | Potential applications in neuropharmacology and drug discovery; possible kinase inhibitor |

| 2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride | C9H15Cl2N3 | 236.14 g/mol | Methyl group at position 2, pyrrolidine at position 6 | Similar molecular weight but potentially different biological activity due to altered substitution pattern |

| 2-Pyrrolidin-3-YL-pyrazine hydrochloride | C8H12ClN3 | 185.65 g/mol | Pyrrolidine at position 3, no methyl group | Potential interactions with specific enzymes or receptors; applications in drug development |

The structural differences among these compounds, particularly in the position of substituents and the nature of functional groups, likely result in distinct biological activity profiles. Understanding these structure-activity relationships is crucial for rational drug design and optimization.

Functional Relationships

Based on research with similar pyrazine derivatives, it appears that compounds structurally related to 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride may exhibit a range of biological activities, including neuroprotective, antimicrobial, and enzyme inhibitory properties. The specific biological activities of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride likely depend on its unique structural features and warrant further investigation.

Piperazine derivatives, which share some structural similarities with pyrrolidine-containing compounds, have demonstrated diverse biological activities, including applications as antipsychotics, anticonvulsants, anticancer agents, anti-inflammatories, and analgesics. This suggests that 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride may also possess multiple biological activities worthy of exploration.

Current Research and Future Perspectives

Research on 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride and related pyrazine derivatives continues to evolve, with emerging studies exploring their potential therapeutic applications and mechanisms of action.

Future Research Directions

Future research on 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride may focus on several key areas:

-

Detailed mechanistic studies to elucidate its precise mode of action and biological targets

-

Structure-activity relationship studies to identify optimal substituents for specific therapeutic applications

-

Preclinical evaluation of its potential therapeutic efficacy in relevant disease models

-

Development of improved synthetic methods for more efficient production and structural modification

These research directions would significantly contribute to our understanding of the compound's potential therapeutic applications and guide its development as a lead compound for drug discovery.

Challenges and Opportunities

While research on 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride presents exciting opportunities, it also faces several challenges:

-

Limited published data specifically focusing on this compound

-

Complexity in establishing precise structure-activity relationships

-

Challenges in optimizing physicochemical properties for improved bioavailability

Despite these challenges, the compound's unique structural features and potential biological activities present significant opportunities for drug discovery and development, particularly in the fields of neuropharmacology and oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume